![molecular formula C13H12BrNO B1374760 4-Bromo-N-ethylnaphthalene-1-carboxamide CAS No. 1381944-59-7](/img/structure/B1374760.png)
4-Bromo-N-ethylnaphthalene-1-carboxamide
Overview
Description
4-Bromo-N-ethylnaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1381944-59-7 . It has a molecular weight of 278.15 and its IUPAC name is 4-bromo-N-ethyl-1-naphthamide . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for 4-Bromo-N-ethylnaphthalene-1-carboxamide is 1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Photosynthetic Electron Transport Inhibition
A study by (Goněc et al., 2017) explored the effect of halogenated 1-hydroxynaphthalene-2-carboxanilides on photosynthetic electron transport (PET) in chloroplasts. Compounds similar to 4-Bromo-N-ethylnaphthalene-1-carboxamide, with halogen substituents, demonstrated potent inhibition of PET. This research suggests possible applications in studying or manipulating photosynthetic processes.
Antimicrobial and Antimycobacterial Properties
Research by (Bąk et al., 2020) and (Goněc et al., 2013) indicates that derivatives of naphthalene-1-carboxamide, including those with bromo substituents, show promising antimicrobial and antimycobacterial activities. These compounds could be explored for potential therapeutic applications against resistant bacterial strains.
Synthesis and Chemical Properties
The synthesis and fundamental chemical properties of compounds related to 4-Bromo-N-ethylnaphthalene-1-carboxamide are described in studies by (Bar & Martin, 2021) and (Ching-l, 1964). These findings are vital for understanding the chemical synthesis pathways and properties of such compounds, which is crucial for their application in various scientific research fields.
Luminescence Studies
In a study by (Sun et al., 2012), carboxylate-assisted ethylamide metal–organic frameworks were investigated, which could potentially include 4-Bromo-N-ethylnaphthalene-1-carboxamide derivatives. These frameworks show interesting properties such as luminescence, which could be useful in material science and sensing technologies.
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-ethylnaphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUYABXHVVBJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743049 | |
Record name | 4-Bromo-N-ethylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-ethylnaphthalene-1-carboxamide | |
CAS RN |
1381944-59-7 | |
Record name | 4-Bromo-N-ethylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.